(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
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Overview
Description
(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure and a methanamine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a fluorinated phenylboronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine may involve large-scale Suzuki-Miyaura coupling reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated biphenyl derivatives with biological targets.
Mechanism of Action
The mechanism of action of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
- (4’-Fluoro[1,1’-biphenyl]-3-yl)methanamine
- (3-Fluorophenyl)methanamine
Comparison:
- Binding Affinity: (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine may exhibit higher binding affinity to certain targets due to the position of the fluorine atom.
- Reactivity: The position of the fluorine atom can influence the compound’s reactivity in substitution and oxidation reactions.
- Applications: While similar compounds may have overlapping applications, (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine’s unique structure can make it more suitable for specific research purposes.
This detailed overview provides a comprehensive understanding of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(3-fluorophenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKPXGUHMVUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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